molecular formula C11H11NO2 B3044823 3-(2-Formamidoethyl)benzo[b]furan CAS No. 100480-86-2

3-(2-Formamidoethyl)benzo[b]furan

Cat. No. B3044823
M. Wt: 189.21 g/mol
InChI Key: BAXAVOSYQVZOAY-UHFFFAOYSA-N
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Patent
US04824849

Procedure details

A solution of 2.35 g (0.015 mole) of 2-(3-benzo[b]furanyl)ethylamine and 5 mL of ethyl formate was heated at 60° C. for 3 hours, into 2N HCl and washed with methylene chloride which in turn was washed with 5% sodium hydroxide (w/v), dried (MgSO4), filtered and concentrated to give 2.70 g of product.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[C:4]([CH2:6][CH2:7][NH2:8])[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[CH:13](OCC)=[O:14].Cl>>[CH:13]([NH:8][CH2:7][CH2:6][C:4]1[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]=2[O:1][CH:5]=1)=[O:14]

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
O1C2=C(C(=C1)CCN)C=CC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with methylene chloride which in turn
WASH
Type
WASH
Details
was washed with 5% sodium hydroxide (w/v)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)NCCC=1C2=C(OC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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